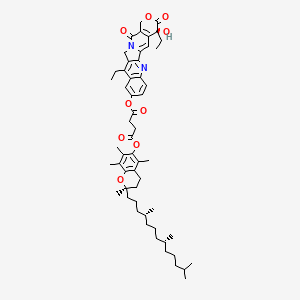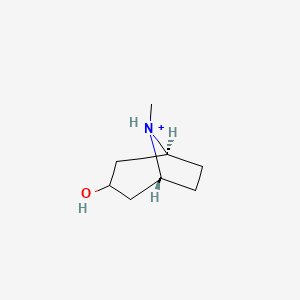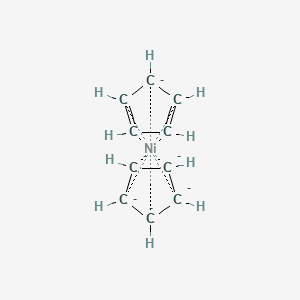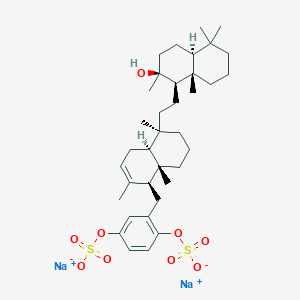
Tefuryltrione
Overview
Description
Tefuryltrione is a herbicide developed by Bayer CropScience AG. It belongs to the class of benzoylcyclohexane-1,3-dione herbicides, which inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition results in decreased plastoquinone in plants and consequential inhibition of carotenoid biosynthesis, leading to plant bleaching and death . This compound is primarily used in paddy rice fields to control a wide range of annual and perennial weeds .
Mechanism of Action
Target of Action
Tefuryltrione, also known as this compound [ISO], primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine catabolic pathway and is involved in the biosynthesis of plastoquinones and tocopherols, which are essential for the photosynthetic apparatus and photoprotection in plants .
Mode of Action
This compound interacts with its target, HPPD, by inhibiting its activity . The compound forms a bidentate interaction with Fe (II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved Phe409 and Phe452 rings . This suggests that this compound competes with the substrate, similar to existing HPPD inhibitors .
Biochemical Pathways
By inhibiting HPPD, this compound disrupts the tyrosine catabolic pathway, leading to a deficiency in plastoquinones and tocopherols . This results in the bleaching of leaves and ultimately, the death of the plant .
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound .
Result of Action
The molecular effect of this compound’s action is the inhibition of HPPD, which leads to the disruption of essential biochemical pathways in plants . On a cellular level, this results in the bleaching of leaves, indicating a disruption in the photosynthetic process . Ultimately, this leads to the death of the plant .
Action Environment
It’s known that this compound is used as a herbicide in paddy fields , suggesting that its efficacy and stability are suitable for such environments
Biochemical Analysis
Biochemical Properties
Tefuryltrione plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase . This enzyme is involved in the carotenoid biosynthesis pathway, and its inhibition leads to the disruption of pigment synthesis in plants . The interaction between this compound and 4-hydroxyphenylpyruvate dioxygenase is characterized by the binding of this compound to the active site of the enzyme, thereby preventing its normal function . This inhibition results in the accumulation of toxic intermediates, ultimately leading to the death of the target weeds .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it disrupts the carotenoid biosynthesis pathway, leading to a deficiency in essential pigments . This deficiency affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing cell death . The impact of this compound on cell function includes the inhibition of photosynthesis and the disruption of cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase . This binding inhibits the enzyme’s activity, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate . The inhibition of this enzyme leads to the accumulation of toxic intermediates, which disrupt cellular processes and result in cell death . Additionally, this compound may cause changes in gene expression related to the carotenoid biosynthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by environmental factors such as temperature and light . Degradation of this compound can occur under UV irradiation, leading to the formation of transformation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent disruption of cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage level beyond which the toxic effects of this compound become pronounced .
Metabolic Pathways
This compound is involved in the carotenoid biosynthesis pathway, where it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase . This inhibition affects the metabolic flux and leads to the accumulation of toxic intermediates . The interaction of this compound with other enzymes or cofactors in the metabolic pathway can further influence its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, where it exerts its effects . The activity and function of this compound can be affected by its localization within the cell .
Preparation Methods
The synthesis of Tefuryltrione involves several steps:
Final Product: The resulting product is purified to obtain this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Tefuryltrione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro and methanesulfonyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Tefuryltrione has several scientific research applications:
Comparison with Similar Compounds
Tefuryltrione is similar to other HPPD inhibitors such as mesotrione, tembotrione, and isoxaflutole. it has unique properties that make it particularly effective in rice paddies:
Selectivity: This compound has a high selectivity index between rice and certain weeds, making it safer for rice crops.
Efficacy: It is effective against a broad spectrum of weeds, including those resistant to other herbicides.
Similar compounds include:
Mesotrione: Another HPPD inhibitor used in corn fields.
Tembotrione: Used in corn and other crops, often in combination with safeners.
Isoxaflutole: A pre-emergence herbicide used in various crops.
This compound’s unique selectivity and efficacy make it a valuable tool in modern agriculture, particularly in regions where rice is a staple crop.
Properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPVJDEYHLLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058105 | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473278-76-1 | |
| Record name | Tefuryltrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tefuryltrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEFURYLTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)




![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)



